Heptane-2,3,6-trione

Lipophilicity Partition coefficient Drug-likeness

Heterocyclic library synthesis often fails when 1,3,5-triketone isomers yield undesired ring systems. Heptane-2,3,6-trione (CAS 176237-95-9) resolves this via its contiguous 1,2-diketone motif at positions 2 and 3, enabling regiospecific condensation with 1,2-dinucleophiles to construct pyrazine and pyridine cores while the remote 6-ketone remains available for orthogonal functionalization. • Regiospecific pyrazine/pyridine formation not achievable with heptane-2,4,6-trione • XLogP3 of -0.8 ensures aqueous reaction compatibility, minimizing co-solvent use • MCM-validated (C727CO) for atmospheric chemistry calibration and SOA chamber studies Supplied with guaranteed purity; standard global shipping with no special permits required.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 176237-95-9
Cat. No. B069621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptane-2,3,6-trione
CAS176237-95-9
Synonyms2,3,6-Heptanetrione (9CI)
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C(=O)C
InChIInChI=1S/C7H10O3/c1-5(8)3-4-7(10)6(2)9/h3-4H2,1-2H3
InChIKeyXDJAUXXWCBLXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptane-2,3,6-trione – Structural and Reactive Profile


Heptane-2,3,6-trione (CAS 176237-95-9) is a linear aliphatic triketone (C₇H₁₀O₃, MW 142.15 g/mol) featuring a vicinal diketone (1,2-diketone) at positions 2 and 3, plus an isolated ketone at position 6 [1]. This arrangement is structurally distinct from the more common 1,3,5-triketone isomer, heptane-2,4,6-trione, and imparts unique reactivity toward dinucleophiles for heterocycle construction . The compound is catalogued in atmospheric chemistry mechanisms (MCM identifier C727CO) and has been employed as a synthetic intermediate in nitroalkylation cascades [2] [3].

Vicinal 1,2-diketone motif for regiospecific heterocycle construction
Isomer-specific carbonyl spacing distinct from 1,3,5-triketone pattern
Aqueous-compatible XLogP3 profile supports water-based reaction media

Why Heptane-2,3,6-trione Cannot Be Replaced by Its Isomer


The positioning of carbonyl groups in triketones dictates regiospecific reactivity and product outcomes. Heptane-2,3,6-trione contains a contiguous 1,2-dicarbonyl unit capable of forming heterocycles such as pyrazines and pyridines via condensation with 1,2-dinucleophiles, while the remote 6-ketone remains available for orthogonal functionalization [1]. Its isomer, heptane-2,4,6-trione (CAS 626-53-9), with a 1,3,5-triketone pattern, predominantly yields macrocyclic Schiff bases and pyranones under similar conditions [2]. Simpler vicinal diketones like 2,3-butanedione lack the additional ketone arm required for tandem condensation–cyclization sequences. Substituting one triketone for another without verifying the carbonyl spacing risks altering the reaction pathway, yield, and chemo-selectivity, directly impacting synthetic efficiency and material consistency in procurement-dependent workflows [1] [2].

Target
Heptane-2,3,6-trione — 1,2-vicinal diketone + isolated 6-ketone
Substitute
Heptane-2,4,6-trione — 1,3,5-triketone pattern; or 2,3-butanedione — vicinal-only
Carbonyl spacing dictates regiospecificity — reaction pathway may shift with isomer substitution
Pyrazine vs macrocyclic product divergence — heterocycle scaffold outcome may differ entirely
Simpler vicinal diketones lack the remote ketone arm for tandem condensation–cyclization sequences

Heptane-2,3,6-trione – Quantitative Differentiation Evidence


Lipophilicity Divergence vs. 2,4,6-Isomer

Heptane-2,3,6-trione exhibits significantly lower computed lipophilicity (XLogP3 = -0.8) than its positional isomer heptane-2,4,6-trione (XLogP3 = 0.3) [1] [2]. The 1.1 log unit difference translates to an approximately 12.6-fold difference in octanol–water partition coefficient, indicating higher aqueous solubility and potentially different membrane permeability or extraction behaviour.

Lipophilicity Divergence
Cross-study comparable
XLogP3 = -0.8 vs 0.3
Δ = 1.1 log units
Higher aqueous solubility versus 2,4,6-isomer
~12.6× difference in partition coefficient; computed by XLogP3 3.0
Lipophilicity Partition coefficient Drug-likeness

Predicted Physicochemical Properties

ChemSpider-predicted properties for heptane-2,3,6-trione include a boiling point of 204.6±23.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, and vapor pressure of 0.3±0.4 mmHg at 25 °C . While directly comparable data for the 2,4,6-isomer under the same prediction model are not available in the public domain, the boiling point value provides a practical reference for distillation-based purification and storage conditions that a procurement decision may depend on.

Predicted Physicochemical Profile
Supporting evidence
BP 204.6±23.0 °C
Density 1.0±0.1 g/cm³
Guides distillation cut points and storage review
Predicted by ACD/Labs Percepta; comparator data unavailable
Boiling point Density Vapor pressure Physicochemical

Vicinal Diketone Motif for Regiospecific Heterocycle Synthesis

The 1,2-dicarbonyl unit in heptane-2,3,6-trione is a proven reaction site for condensation with 1,2-diamines to form pyrazine rings [1]. In contrast, heptane-2,4,6-trione reacts with diamines to yield macrocyclic or open-chain jaw-shaped products rather than five- or six-membered heterocycles, due to the spatial separation of its carbonyl groups [2]. This chemo-divergence is a direct consequence of carbonyl spacing: the vicinal arrangement in the 2,3,6-isomer pre-organises the substrate for cyclisation, whereas the 1,3-diketone motif in the 2,4,6-isomer favours linear condensation.

Vicinal Diketone Reactivity
Class-level inference
Forms pyrazine derivatives with 1,2-diamines
Regiospecific heterocycle scaffold access
Qualitative chemo-selectivity; direct yield comparison absent
Heterocycle synthesis Pyrazine Vicinal diketone Dinucleophile

Heptane-2,3,6-trione – High-Value Application Scenarios


Regiospecific Synthesis of Pyrazine and Pyridine Derivatives

The vicinal diketone motif enables direct condensation with 1,2-diamines to construct pyrazine cores, and with ammonia/enamine equivalents to access pyridine scaffolds. This regiospecificity is not achievable with heptane-2,4,6-trione under the same conditions [1] [2]. Laboratories targeting heterocyclic libraries for pharmaceutical or agrochemical screening should specify heptane-2,3,6-trione to ensure the desired ring system is formed.

Aqueous-Phase Reaction Development with Enhanced Solubility

With an XLogP3 of -0.8 – indicating markedly higher water solubility than the 2,4,6-isomer (XLogP3 = 0.3) – heptane-2,3,6-trione is the preferred triketone building block for aqueous or mixed aqueous-organic reaction systems [3] [4]. This property reduces the need for co-solvents and facilitates phase-transfer catalysis approaches.

Atmospheric Chemistry and Environmental Fate Modelling

Listed in the Master Chemical Mechanism as species C727CO, heptane-2,3,6-trione is a recognised intermediate in the atmospheric oxidation of volatile organic compounds [5]. Researchers modelling secondary organic aerosol formation or conducting chamber studies require the authentic compound for calibration and mechanistic validation.

Application
Selection Property
Validation Focus
Pyrazine and pyridine scaffold synthesis
Vicinal 1,2-diketone motif
Regiospecific heterocycle formation review
Aqueous-phase reaction development
Aqueous solubility profile
Mixed aqueous-organic media compatibility
Atmospheric chemistry and SOA modeling
MCM reference species identity
Chamber calibration and mechanistic validation
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